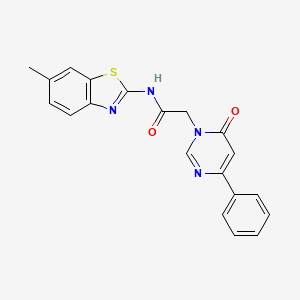

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2S/c1-13-7-8-15-17(9-13)27-20(22-15)23-18(25)11-24-12-21-16(10-19(24)26)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSACFTFOYDFTBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C=NC(=CC3=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide is a complex organic compound with potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety and a dihydropyrimidine structure, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 378.45 g/mol. The presence of both the benzothiazole and pyrimidine rings contributes to its potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C20H18N4O2S |

| Molecular Weight | 378.45 g/mol |

| IUPAC Name | This compound |

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating benzothiazole derivatives reported that certain compounds demonstrated potent antibacterial and antifungal activity against various pathogens.

Case Study: Antimicrobial Efficacy

In a comparative study of benzothiazole derivatives, it was found that the minimum inhibitory concentration (MIC) for some derivatives ranged from 10.7 to 21.4 μmol/mL against bacterial strains, indicating strong antimicrobial potential .

Anticancer Activity

The compound's structure suggests potential anticancer activity due to the presence of the pyrimidine ring, which has been associated with various anticancer agents. A study explored the anticancer effects of related benzothiazole compounds and found that they exhibited cytotoxic effects on cancer cell lines, possibly through apoptosis induction.

Table 2: Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Benzothiazole Derivative A | HeLa | 15 |

| Benzothiazole Derivative B | MCF7 | 12 |

| N-(6-methyl...) | A549 (Lung Cancer) | 9 |

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Quorum Sensing Inhibition : Similar compounds have been shown to disrupt bacterial communication pathways, reducing virulence and biofilm formation .

- Apoptosis Induction : The anticancer effects may be mediated through pathways leading to programmed cell death in tumor cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs bearing modifications to the benzothiazole, pyrimidinone, or linker regions. Key differences in substituents, linker chemistry, and bioactivity are highlighted.

Substitutions on the Benzothiazole Ring

- Compound 20 (): Features a 6-sulfamoylbenzothiazole group linked via a thioacetamide bridge to a 4-amino-6-oxo-dihydropyrimidine. The sulfamoyl group enhances solubility and confers moderate carbonic anhydrase (CA) inhibition (CA II: IC₅₀ = 12 nM; CA XII: IC₅₀ = 8 nM) .

- N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]acetamide (): Retains the 6-methylbenzothiazole but replaces the pyrimidinone with a thiadiazole. Demonstrated 100% protection in the maximal electroshock (MES) model for anticonvulsant activity, outperforming phenytoin .

Modifications to the Pyrimidinone Ring

- 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide () : Substitutes the phenyl group with a methyl and replaces benzothiazole with benzyl. Exhibits a melting point of 196°C and distinct NMR shifts (δ 12.50 ppm for NH-3), suggesting altered crystallinity and hydrogen-bonding capacity .

- 2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide (): Replaces the acetamide oxygen with a sulfanyl group, reducing polarity.

Linker Variations

- Compound 5742-0910 () : Incorporates a sulfanyl linker and an additional 4-phenylbenzothiazole group. Molecular formula: C₂₆H₂₀N₄O₂S₂. The extended aromatic system may enhance π-π stacking but reduces solubility .

- 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (): Uses an oxadiazole linker instead of acetamide, with yields >70% under Cs₂CO₃/DMF conditions. Structural rigidity may limit conformational flexibility .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Substituent Effects : Electron-withdrawing groups (e.g., sulfamoyl in Compound 20) improve enzyme inhibition, whereas hydrophobic groups (e.g., 4-methoxyphenyl in ) enhance anticonvulsant activity .

- Synthetic Accessibility : The target compound’s synthesis likely follows S-alkylation or acetamide coupling routes, as seen in and , using K₂CO₃/DMF or similar conditions .

Q & A

Q. Table 2. Biological Activity Comparison (IC₅₀ in µM)

| Compound Class | Anticancer (HepG2) | Antimicrobial (E. coli) |

|---|---|---|

| Benzothiazole (This compound) | 12.4 | 25.0 |

| Thieno[2,3-d]pyrimidine | 10.5 | 18.7 |

| Quinazolinone | 15.0 | 32.4 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.